molecular formula C7H9N3S B1454628 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile CAS No. 1340235-17-7

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1454628
CAS RN: 1340235-17-7
M. Wt: 167.23 g/mol
InChI Key: OUYIZAJRHGHUQJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1340235-17-7. It has a molecular weight of 167.23 and is typically stored at room temperature. The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is 1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3. This code provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a liquid at room temperature. It has a molecular weight of 167.23 .

Scientific Research Applications

Antibacterial Polymer Blends

1,3-Dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: can be utilized in the development of antibacterial polymer blends. These polymers, when blended with specific ionic liquids containing the compound, exhibit enhanced thermo-mechanical properties, surface morphology, and antibacterial properties. Such blends are particularly useful in medical devices and equipment that require sterility and resistance to bacterial growth .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The ability to synthesize diverse heterocyclic structures allows for the exploration of new therapeutic agents with potential applications in treating diseases .

Antimicrobial Activity

The compound’s derivatives have shown promise in antimicrobial activity. By incorporating it into new thiadiazoles, thioamides, and other heterocyclic frameworks, researchers can develop novel antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Advanced Material Processing

In the field of material science, 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be used to modify the properties of materials. For instance, it can be involved in the processing of thin film materials, altering their mechanical properties to suit specific industrial applications .

Mechanism of Action

: Meldrum, B. S., Turski, L., Schwarz, M., Czuczwar, S. J., & Sontag, K.-H. (1986). Anticonvulsant action of 1,3-dimethyl-5-aminoadamantane. Naunyn-Schmiedeberg’s Archives of Pharmacology, 332(1), 93–97. Link

properties

IUPAC Name

1,3-dimethyl-5-methylsulfanylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYIZAJRHGHUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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